

Application Notes and Protocols for the $^1\text{H-NMR}$ Characterization of Arteannuic Alcohol

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Compound of Interest

Compound Name: Arteannuic alcohol

Cat. No.: B15554150

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Introduction

Arteannuic alcohol, a sesquiterpenoid, is a key biosynthetic precursor to artemisinin, a potent antimalarial drug. The structural elucidation and purity assessment of **arteannuic alcohol** are critical steps in the research and development of artemisinin-based therapies. $^1\text{H-NMR}$ (Proton Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of hydrogen atoms within a molecule. This document provides detailed application notes and protocols for the characterization of **arteannuic alcohol** using $^1\text{H-NMR}$ spectroscopy.

Predicted $^1\text{H-NMR}$ Data for Arteannuic Alcohol

Due to the limited availability of a complete, experimentally verified $^1\text{H-NMR}$ dataset for **arteannuic alcohol** in publicly accessible literature, the following table presents predicted chemical shifts (δ), multiplicities, and coupling constants (J). These predictions are based on the known chemical structure of **arteannuic alcohol** and by drawing analogies from structurally related compounds found in *Artemisia annua*. It is recommended that these values be confirmed with experimental data.

Table 1: Predicted $^1\text{H-NMR}$ Data for **Arteannuic Alcohol** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.0 - 2.2	m	-
H-2	1.4 - 1.6	m	-
H-3	1.2 - 1.4	m	-
H-5	1.8 - 2.0	m	-
H-6	1.5 - 1.7	m	-
H-7	1.3 - 1.5	m	-
H-8	1.9 - 2.1	m	-
H-9	1.1 - 1.3	m	-
H-12 (CH ₂ OH)	4.0 - 4.2	d	~6.0
H-13 (vinyl)	5.0 - 5.2	s	-
H-13' (vinyl)	4.8 - 5.0	s	-
H-14 (CH ₃)	0.9 - 1.1	d	~7.0
H-15 (CH ₃)	1.6 - 1.8	s	-
OH	variable	br s	-

Note: "m" denotes a multiplet, "d" a doublet, "s" a singlet, and "br s" a broad singlet. Chemical shifts for protons on the carbocyclic ring are complex and may overlap. 2D-NMR experiments such as COSY and HSQC are recommended for unambiguous assignment.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ¹H-NMR spectrum of **arteannuic alcohol**.

1. Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl_3) is a common and suitable solvent for **arteannuic alcohol**. Other deuterated solvents such as acetone-d6, benzene-d6, or methanol-d4 can be used depending on the sample's solubility and the desired resolution of specific peaks.
- Concentration: Prepare a solution of 5-10 mg of purified **arteannuic alcohol** in 0.5-0.7 mL of deuterated solvent.
- Procedure:
 - Weigh 5-10 mg of **arteannuic alcohol** directly into a clean, dry vial.
 - Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.
 - Gently swirl or vortex the vial to ensure complete dissolution of the sample.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- Spectrometer Frequency: 400 MHz (for ^1H)
- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (D1): 1-2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): 12-16 ppm.

- Temperature: 298 K (25 °C).

3. Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
- Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.
- Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
- Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Integration: Integrate all signals to determine the relative number of protons for each resonance.
- Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

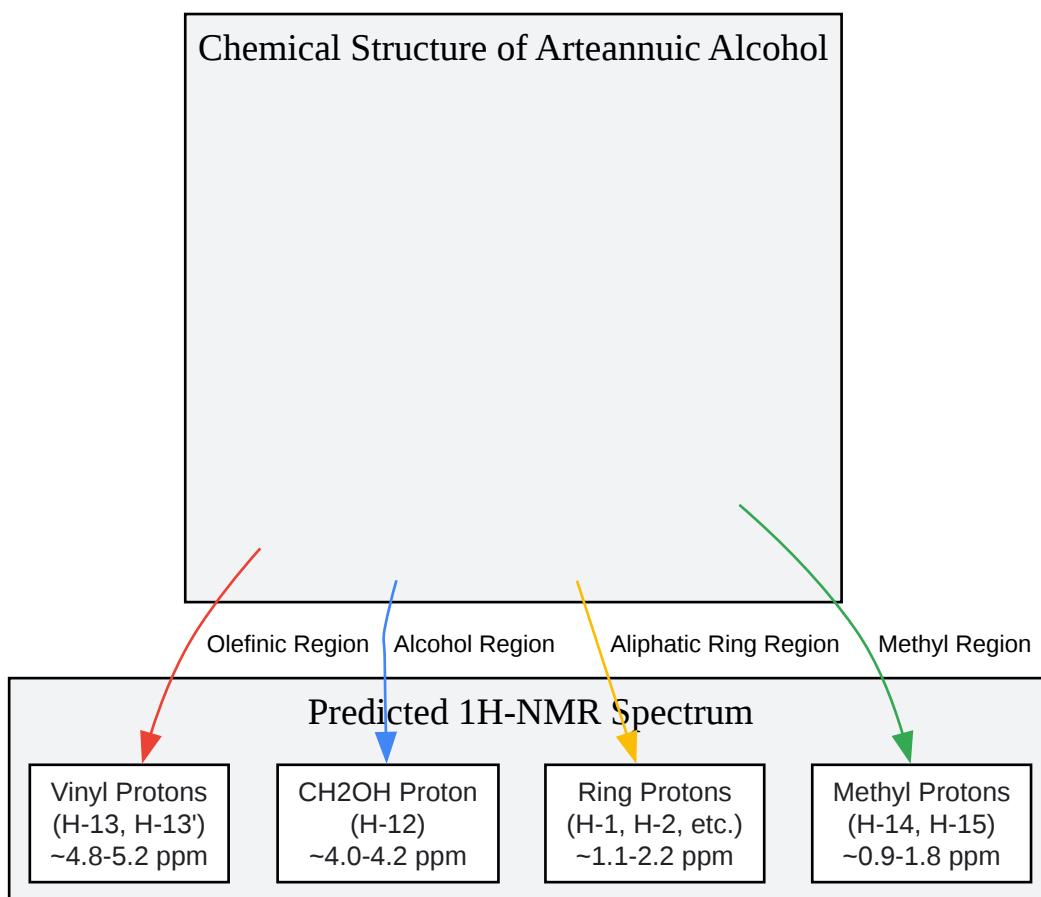
Experimental Workflow for ¹H-NMR Analysis of Arteannuic Alcohol



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Caption: Experimental workflow for ¹H-NMR analysis.

Relationship between **Arteannuic Alcohol** Structure and its ¹H-NMR Spectrum



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Caption: Structure-spectrum correlation for **arteannuic alcohol**.

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